Oxindole
Overview
Description
Oxindole, also known as 2-indolone, is an aromatic heterocyclic organic compound with the formula C8H7NO. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This compound is a modified indoline with a substituted carbonyl at the second position of the five-member indoline ring. Classified as a cyclic amide, it is a pale yellow solid .
Mechanism of Action
Target of Action
Oxindole, also known as 2-indolone, is an aromatic heterocyclic organic compound . It has been found to interact with several targets. One of the primary targets of this compound is the E3 ubiquitin ligase complex CRL4 DCAF11 . This complex is involved in protein degradation, a crucial process in cellular function and homeostasis . Another significant target of this compound is the mutant huntingtin protein (mHTT) , which is implicated in neurodegenerative diseases .
Mode of Action
This compound interacts with its targets in a unique way. For instance, this compound derivatives have been characterized as autophagosome-tethering compounds (ATTECs), which can target mHTT for lysosomal degradation . In another instance, this compound conjugates have been found to recruit the E3 ubiquitin ligase complex CRL4 DCAF11 for substrate degradation . This interaction leads to the degradation of specific proteins, such as BRD4, through the ubiquitin-proteasome system .
Biochemical Pathways
This compound affects several biochemical pathways. It is derived from tryptophan, formed by gut bacteria . When this compound levels are in excess, it can cause sedation, muscle weakness, hypotension, and coma . In the context of protein degradation, this compound and its derivatives influence the ubiquitin-proteasome system, a crucial pathway for protein turnover .
Pharmacokinetics
The pharmacokinetics of this compound and its derivatives are complex and depend on various factors. This compound alkaloids are absorbed into the blood circulation and rapidly eliminated when orally administered . They are predominantly metabolized by Cytochrome P450 (CYP) and converted into various metabolites, including oxidized and demethylated forms . Several alkaloids are detected in the brain after passing through the blood–brain barrier in rats upon oral administration .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Its interaction with the E3 ubiquitin ligase complex leads to the degradation of specific proteins, impacting cellular function . This compound derivatives have also been found to exert neuroprotective effects against Alzheimer’s disease, Parkinson’s disease, and depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota plays a significant role in the production of this compound from tryptophan . Changes in the gut microbiota could potentially affect the levels of this compound and its subsequent actions. Furthermore, dietary factors could influence the absorption and metabolism of this compound .
Biochemical Analysis
Biochemical Properties
Oxindole is derived in nature from tryptophan, formed by gut bacteria . It interacts with various enzymes, proteins, and other biomolecules. The C-3 stereocenter of the substituents of oxindoles and their absolute arrangement have a substantial impact on the bioactivity of these substances .
Cellular Effects
This compound has been shown to have profound neurodepressant effects . It has been found that derivatives of this compound were tested in human tumor cell lines and in healthy donor primary cells (PBMCs), providing compounds with high anticancer effects . This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, a novel this compound-based molecular motor featuring pronounced electronic push–pull character and a four-fold increase of the photoisomerization quantum yield in comparison to previous motors of its class has been reported . This suggests that the charge-transfer character of the excited state diminishes the degree of pyramidalisation at the alkene bond during isomerisation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, this compound is formed rapidly and irreversibly in response to increases in auxin levels
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Rats treated with this compound showed decreased spontaneous locomotor activity, loss of the righting reflex, hypotension, and reversible coma
Metabolic Pathways
This compound is involved in several metabolic pathways. It is derived from tryptophan, formed by gut bacteria . The transformation pathway of indole was characterized by well-known steps through this compound, isatin, and anthranilic acid .
Transport and Distribution
It is known that auxin homeostasis plays a central role during grapevine initial fruit development and that gibberellin and auxin control auxin homeostasis by reducing polar auxin transport .
Subcellular Localization
The subcellular localization of this compound is not yet fully understood. A flavin-dependent monooxygenase gene (ScFMO1) found in S. cusia, which has the capacity to produce indoxyl from indole, has been confirmed to localize in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxindole can be synthesized through various methods. One common method involves the palladium-catalyzed cyclization of α-chloroacetanilides. This reaction is highly regioselective and converts α-chloroacetanilides to oxindoles in good to excellent yields with high functional group compatibility . Another method involves the use of N-heterocyclic nitrenium salts as catalytic electron acceptors for charge transfer complex photoactivations under blue light irradiation .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium catalysts and ligands to facilitate the α-arylation of oxindoles. This method provides high yields and is efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Oxindole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with electrophiles like alkyl halides and gives aldol condensation products when reacting with carbonyl compounds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, N-heterocyclic nitrenium salts, and aryl halides. Conditions often involve blue light irradiation, atmospheric oxygen as the reoxidant, and the use of solvents like mesitylene or toluene .
Major Products Formed: The major products formed from the reactions of this compound include 3,3-disubstituted oxindoles, which are synthesized through formal C-H, Ar-H coupling of anilides .
Scientific Research Applications
Oxindole and its derivatives have a wide range of applications in scientific research. They are used in medicinal chemistry for the development of drugs targeting various diseases, including cancer, central nervous system disorders, and viral infections . This compound derivatives have been shown to exhibit antiviral, antifungal, antibacterial, antiproliferative, anticancer, anti-inflammatory, antihypertensive, and anticonvulsant activities . Additionally, this compound is used as a scaffold in the synthesis of natural products and pharmaceutically active substances .
Comparison with Similar Compounds
Oxindole is similar to other heterocyclic compounds such as indole and spirothis compound. this compound is unique due to its bicyclic structure and the presence of a substituted carbonyl group at the second position of the indoline ring . Similar compounds include 3-methylthis compound, semaxanib, and rhynchophylline .
List of Similar Compounds:- Indole
- Spirothis compound
- 3-Methylthis compound
- Semaxanib
- Rhynchophylline
This compound’s unique structure and diverse reactivity make it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGFTBXVXVMTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870389 | |
Record name | 1,3-Dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to brown powder; [Alfa Aesar MSDS] | |
Record name | 2-Oxindole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19669 | |
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Vapor Pressure |
0.000132 [mmHg] | |
Record name | 2-Oxindole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19669 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
59-48-3 | |
Record name | Oxindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Oxindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroindol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.390 | |
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Record name | OXINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9338U62H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,3-Dihydro-(2H)-indol-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061918 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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